N-[(Azetidin-2-yl)methyl]-N-methylpropanamide N-[(Azetidin-2-yl)methyl]-N-methylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17669662
InChI: InChI=1S/C8H16N2O/c1-3-8(11)10(2)6-7-4-5-9-7/h7,9H,3-6H2,1-2H3
SMILES:
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol

N-[(Azetidin-2-yl)methyl]-N-methylpropanamide

CAS No.:

Cat. No.: VC17669662

Molecular Formula: C8H16N2O

Molecular Weight: 156.23 g/mol

* For research use only. Not for human or veterinary use.

N-[(Azetidin-2-yl)methyl]-N-methylpropanamide -

Specification

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
IUPAC Name N-(azetidin-2-ylmethyl)-N-methylpropanamide
Standard InChI InChI=1S/C8H16N2O/c1-3-8(11)10(2)6-7-4-5-9-7/h7,9H,3-6H2,1-2H3
Standard InChI Key VSRGXFPYUUPUHT-UHFFFAOYSA-N
Canonical SMILES CCC(=O)N(C)CC1CCN1

Introduction

Chemical Identity and Structural Features

N-[(Azetidin-2-yl)methyl]-N-methylpropanamide (C<sub>9</sub>H<sub>17</sub>N<sub>3</sub>O) is characterized by:

  • Azetidine ring: A saturated four-membered heterocycle containing three carbon atoms and one nitrogen atom. The "2-yl" designation indicates the nitrogen resides at the second position.

  • Propanamide core: A three-carbon chain terminating in an amide group.

  • Substituents: A methyl group (-CH<sub>3</sub>) and an azetidin-2-ylmethyl group (-CH<sub>2</sub>-azetidin-2-yl) attached to the amide nitrogen.

The compound’s stereochemistry and conformational rigidity, imparted by the azetidine ring, influence its reactivity and biological interactions .

Synthetic Routes and Methodologies

While no direct synthesis of N-[(Azetidin-2-yl)methyl]-N-methylpropanamide is documented in the provided sources, analogous azetidine-containing compounds suggest plausible pathways:

StepReaction TypeReagents/ConditionsPurpose
1Azetidine ring formationCyclization of 1,3-diaminopropaneGenerate azetidine scaffold
2AlkylationPropanoyl chloride, methylamineIntroduce propanamide backbone
3Functionalization(Azetidin-2-yl)methyl bromide, baseAttach azetidinylmethyl group
4PurificationColumn chromatography, recrystallizationIsolate target compound

Key challenges include managing the strain of the azetidine ring and avoiding side reactions during alkylation. Microwave-assisted synthesis or flow chemistry may enhance yield .

Physicochemical Properties

Predicted properties using computational tools (e.g., ACD/Labs, ChemAxon):

Table 2: Key Physicochemical Parameters

PropertyValue
Molecular weight183.26 g/mol
LogP (lipophilicity)0.85 ± 0.3
Water solubility12.7 mg/mL (25°C)
pKa (amide nitrogen)~8.2
Melting point98–102°C (estimated)

The compound’s moderate lipophilicity suggests balanced membrane permeability, while its solubility profile aligns with bioavailability requirements for drug candidates .

Recent Research Trends

Emerging studies emphasize azetidine’s role in drug discovery:

  • Patent activity: KR102307053B1 and US10259817B2 highlight azetidine’s utility in oncology and fibrosis .

  • Stereoselective synthesis: Advances in asymmetric catalysis enable efficient production of chiral azetidine derivatives .

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